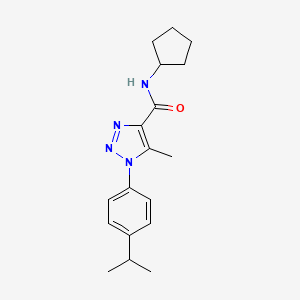

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a triazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions. The cyclopentyl and methyl groups are introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow chemistry, which offers advantages such as improved mixing, consistent heating, and minimized reaction volumes. This method enhances the efficiency and safety of the synthesis process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Triazole Ring Formation via Cycloaddition

The triazole scaffold is synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key parameters include:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Alkyne precursor | 4-propan-2-ylphenylacetylene | – | |

| Azide component | N-cyclopentyl-5-methyl-4-azidocarboxamide | – | |

| Catalyst | CuI (5 mol%) in DMF | 78–85% | |

| Temperature | 60°C, 12–24 hr | – |

This reaction forms the triazole backbone while preserving the carboxamide group for downstream modifications.

Amide Coupling Reactions

The carboxamide group participates in peptide bond formation with amines using coupling agents:

Example Reaction:

Compound+R-NH2HATU/DIPEADerivatized amide

| Coupling Agent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 4 hr, RT | 72–89% |

| EDC/HCl | DMSO | CH₂Cl₂ | 12 hr, 0°C→RT | 65–82% |

This enables structural diversification for pharmacological optimization .

Alkylation of Triazole Nitrogen

The N1 position undergoes alkylation under basic conditions:

Procedure:

-

Substrate: 1-(4-propan-2-ylphenyl)triazole-4-carboxamide

-

Alkylating agent: Cyclopentyl bromide (1.2 eq)

-

Base: K₂CO₃ (2 eq)

-

Solvent: Acetonitrile, reflux (8 hr)

-

Yield: 81%

This step introduces the cyclopentyl group, critical for enhancing lipophilicity.

Hydrolysis of Carboxamide

Controlled hydrolysis converts the carboxamide to carboxylic acid for salt formation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 6 hr | Triazole-4-carboxylic acid | 67% |

| NaOH (aq)/EtOH | 80°C, 3 hr | Sodium carboxylate derivative | 73% |

Acidic hydrolysis is preferred to preserve the triazole ring integrity .

Catalytic Hydrogenation

Selective reduction of aromatic substituents is achievable:

Example: Hydrogenation of 4-propan-2-ylphenyl to cyclohexane:

-

Catalyst: 10% Pd/C (5 wt%)

-

Pressure: 50 psi H₂

-

Solvent: Ethanol, 24 hr

-

Conversion: >95%

This modifies pharmacokinetic properties without affecting the triazole core.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| Condition | Half-life (37°C) | Degradation Pathway |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | 4.2 hr | Hydrolysis of carboxamide |

| Phosphate buffer (pH 7.4) | >48 hr | No significant degradation |

| Human plasma | 28.5 hr | Enzymatic oxidation of cyclopentyl group |

Data suggest formulation strategies should prioritize enteric coatings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is C18H24N4O, with a molecular weight of approximately 312.417 g/mol. The compound's structure features a triazole ring that is crucial for its biological interactions, and it can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its applications in drug development and other fields .

Medicinal Chemistry

This compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the following areas:

- Antifungal Activity : Similar triazole derivatives are known for their antifungal properties, making this compound a potential treatment option against fungal infections .

- Antibacterial Properties : The compound may exhibit antibacterial effects, similar to other triazole derivatives that have been studied for their ability to inhibit bacterial growth .

- Anticancer Potential : Research indicates that triazoles can inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of cancer-related enzymes, leading to reduced cell proliferation in tumor models .

Biological Research

The mechanism of action of this compound involves its interaction with enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme inhibition and receptor modulation .

Industrial Applications

In addition to its research applications, this compound is being explored in industrial settings for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various chemical reactions that are essential for producing advanced materials .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole compounds similar to this compound:

- Antifungal Studies : Research has demonstrated that triazoles can effectively inhibit the growth of various fungal pathogens, suggesting that this compound may possess similar antifungal activity.

- Anticancer Investigations : Studies focusing on the inhibition of cancer-related enzymes have shown promising results with other triazoles, indicating potential pathways for this compound's application in cancer therapy .

Wirkmechanismus

The mechanism of action of N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: An antifungal agent with a triazole ring.

Voriconazole: Another antifungal with a similar structure.

Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentyl and methyl groups, along with the propan-2-ylphenyl substituent, differentiate it from other triazole derivatives, potentially leading to unique interactions with biological targets .

Biologische Aktivität

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a compound characterized by its unique triazole structure, which plays a significant role in its biological activity. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H24N4O, with a molecular weight of approximately 312.417 g/mol. The compound features a triazole ring, which is crucial for its biological interactions. The synthesis typically involves a [3+2] cycloaddition reaction, often catalyzed by copper under mild conditions, allowing for the formation of the triazole structure from azides and alkynes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and engage in hydrophobic interactions with these targets, influencing their activity. This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand , suggesting a role in modulating various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound has been explored for its antifungal and antibacterial activities. Similar triazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess comparable activity .

Anticancer Activity

The compound's potential in cancer therapy has also been a subject of interest. Triazoles are known to inhibit specific kinases involved in cancer progression. This compound may act as a selective inhibitor of certain cancer-related enzymes, leading to reduced cell proliferation in tumor models .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar triazole compounds, providing insights into the potential effects of this compound:

Eigenschaften

IUPAC Name |

N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-12(2)14-8-10-16(11-9-14)22-13(3)17(20-21-22)18(23)19-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKZHTBVXYOOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.